molecular formula C10H22BrN B6338655 (2-Cyclohexyl-1-methylethyl)methylamine hydrobromide CAS No. 1211502-58-7

(2-Cyclohexyl-1-methylethyl)methylamine hydrobromide

Cat. No.: B6338655
CAS No.: 1211502-58-7
M. Wt: 236.19 g/mol
InChI Key: QGGOTFWTWOUYON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyclohexyl-1-methylethyl)methylamine hydrobromide is a chemical compound with the molecular formula C10H21N·HBr. It is a derivative of cyclohexylamine and is often used in various scientific research applications due to its unique chemical properties. The compound is typically found in a solid form and is known for its stability under standard storage conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohexyl-1-methylethyl)methylamine hydrobromide involves the reaction of cyclohexylamine with isopropyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of cyclohexylamine attacks the electrophilic carbon of isopropyl bromide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohexyl-1-methylethyl)methylamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The hydrobromide group can be substituted with other nucleophiles, such as hydroxide or chloride ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or sodium chloride are used under basic conditions.

Major Products

The major products formed from these reactions include amine oxides, secondary amines, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Cyclohexyl-1-methylethyl)methylamine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to certain biological amines.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2-Cyclohexyl-1-methylethyl)methylamine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of neurotransmitter release and receptor binding, which can lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler derivative of cyclohexane with similar amine functionality.

    Isopropylamine: Another amine with a similar structure but different substituents.

    N-Methylcyclohexylamine: A compound with a similar cyclohexyl group but different alkyl substitution.

Uniqueness

(2-Cyclohexyl-1-methylethyl)methylamine hydrobromide is unique due to its specific combination of cyclohexyl and isopropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interaction with biological targets are advantageous.

Properties

IUPAC Name

1-cyclohexyl-N-methylpropan-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.BrH/c1-9(11-2)8-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGOTFWTWOUYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCC1)NC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.